molecular formula C15H11NO2 B175842 3-(4-Amino-phenyl)-chromen-2-one CAS No. 1218-54-8

3-(4-Amino-phenyl)-chromen-2-one

Cat. No.: B175842
CAS No.: 1218-54-8
M. Wt: 237.25 g/mol
InChI Key: LYIBWAQRUZXFGC-UHFFFAOYSA-N
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Description

3-(4-Amino-phenyl)-chromen-2-one is a synthetic compound with a wide range of scientific applications. It is a white crystalline solid that is soluble in water and is often used in laboratory experiments. This compound is an important building block in the synthesis of many other compounds. It has also been studied as a potential therapeutic agent with a variety of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-Amino-phenyl)-chromen-2-one, a compound with significant pharmacological importance, is a core structure in secondary metabolites. Due to the limited quantities produced by natural sources, synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones, which share a structural resemblance with this compound, are vital. Literature describes various synthetic protocols, including Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds, to synthesize these chromenones efficiently and simply (Mazimba, 2016).

Biological and Antioxidant Activities

Coumarins, including structures like 2H-chromen-2-one, demonstrate broad biological properties such as anticoagulant, anti-neurodegenerative, and antioxidant activities. The chemical attributes of the 2H-chromen-2-one core enable it to establish various interactions and exhibit characteristic fluorescence. This allows coumarins to act as good antioxidants by acting as free radical scavengers. Some coumarins may also prevent the formation of free radicals by chelating metal ions (Torres et al., 2014).

Therapeutic Applications

Isoflavones, compounds with a chemical structure based on the 3-phenyl chromen-4-one backbone, exhibit a range of therapeutic activities including antioxidant, anti-inflammatory, and cardio preventive effects. The structural similarity of isoflavones with 17-β estradiol, the primary female sex hormone, underlines their potential in various inflammation-based diseases. This highlights the therapeutic potential of compounds with the chromen-4-one structure in dietary sources for their anti-inflammatory properties (Danciu et al., 2018).

Biochemical Analysis

Biochemical Properties

3-(4-Amino-phenyl)-chromen-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme tyrosinase, where it acts as an inhibitor. This interaction is significant as tyrosinase is involved in the biosynthesis of melanin, and its inhibition can lead to reduced melanin production . Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the binding of this compound to tyrosinase results in the inhibition of the enzyme’s activity, leading to decreased melanin production . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression. These molecular interactions highlight the compound’s ability to influence various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its conversion by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . This metabolic process is crucial for the compound’s clearance and helps prevent its accumulation in tissues . Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . Studies have shown that this compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cell membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy . For example, the compound’s ability to inhibit tyrosinase is dependent on its localization within melanosomes, the organelles responsible for melanin synthesis .

Properties

IUPAC Name

3-(4-aminophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIBWAQRUZXFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309791
Record name 3-(4-Amino-phenyl)-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1218-54-8
Record name 1218-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Amino-phenyl)-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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